4-(二氟甲氧基)-2-甲苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

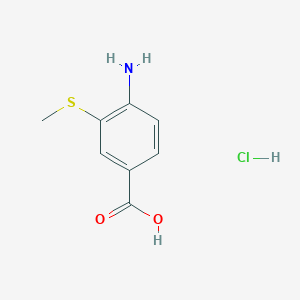

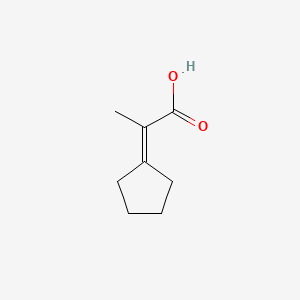

“4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H5ClF2O3S . It is used in various chemical reactions and has been mentioned in the context of difluoromethylation processes .

Synthesis Analysis

The synthesis of compounds similar to “4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” has been discussed in the context of difluoromethylation processes . For instance, an impurity was isolated from crude synthesized roflumilast and characterized, which confirmed the structure as N - (3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide . This compound was synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” is represented by the formula C7H5ClF2O3S . The average mass of the molecule is 242.628 Da, and the monoisotopic mass is 241.961594 Da .Chemical Reactions Analysis

The compound plays a role in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical And Chemical Properties Analysis

The compound has a boiling point of 265-266 °C and a density of 1.523 g/mL at 25 °C . The refractive index is n20/D 1.5150 .科学研究应用

高纯度化学品的合成

4-(二氟甲氧基)-2-甲苯-1-磺酰氯用于合成高纯度化学品。一个著名的例子是合成1-氯-2,6-二氟苯,这是通过使用磺酰氯将氟取代基定向到芳环的邻位和对位来实现的。此方法可得到良好的总产率,并且仅需要低成本的商品化学品,从而使高纯度1-氯-2,6-二氟苯可用作农业和制药应用中活性成分的中间体 (Moore, 2003)。

酞菁颜料的开发

另一个应用是在多氟烷氧基磺酰基酞腈和相应的锌和钴酞菁颜料的合成和表征中。这些是通过1,2-二氰基苯-4-磺酰氯与不同的多氟醇反应形成的。溶剂和取代基对这些酞菁配合物聚集的影响很大,因为与烷氧基或多氟烷氧基取代的类似物相比,多氟烷氧基磺酰基使配合物的HOMO和LUMO都稳定 (Kondratenko 等人,1999)。

三氟甲基硫代磺酸酯的生成

该化合物在生成三氟甲基硫代磺酸酯中也很关键。磺酰氯和三氟甲基硫代酰胺的新颖且有效的串联反应被描述为合成具有广泛官能团耐受性的各种三氟甲基硫代磺酸酯。这个过程表明,由磺酰氯产生的亚磺酸盐是合成中的关键中间体 (Li 等人,2017)。

溶剂化双功能催化

磺酰氯衍生物,包括4-(二氟甲氧基)-2-甲苯-1-磺酰氯,参与溶剂化双功能催化。磺酰氯在各种溶剂混合物中的水解速率常数显示出非单调的浓度依赖性,这受磺酰氯结构和水化配合物与溶剂结构的互补程度的影响 (Ivanov 等人,2005)。

酶抑制剂的合成

该化合物还用于合成酶抑制剂。例如,专注于具有苯二氧杂环和乙酰胺部分的磺酰胺的酶抑制潜力的研究在其合成中使用了4-甲苯磺酰氯。这些化合物对酵母α-葡萄糖苷酶表现出显着的抑制活性,对乙酰胆碱酯酶表现出弱活性,表明在药物研究中具有潜在应用 (Abbasi 等人,2019)。

安全和危害

未来方向

作用机制

Target of Action

For instance, compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Mode of Action

It can be inferred that the compound might interact with its targets through hydrogen bonding, given the presence of the difluoromethoxy group .

Biochemical Pathways

Fluorinated compounds are known to have a wide range of biological activities, including antibacterial, antifungal, hypoglycemic, anti-thyroid, diuretic, and anti-hiv properties .

Result of Action

Fluorinated compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

4-(difluoromethoxy)-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O3S/c1-5-4-6(14-8(10)11)2-3-7(5)15(9,12)13/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWPGOHRXSPSCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

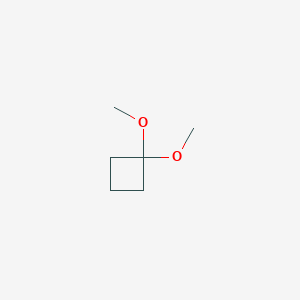

CC1=C(C=CC(=C1)OC(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2475210.png)

![Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate](/img/structure/B2475215.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2475223.png)

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)